CID 71345761
Description
The compound with the identifier “CID 71345761” is a chemical entity registered in the PubChem database This compound is of interest due to its unique chemical structure and potential applications in various scientific fields
Properties
CAS No. |
144471-20-5 |
|---|---|
Molecular Formula |
InOPdSn |
Molecular Weight |
355.95 g/mol |
InChI |
InChI=1S/In.O.Pd.Sn |
InChI Key |
XOBPZEMEBCLMGV-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Pd].[In] |
Origin of Product |
United States |
Chemical Reactions Analysis
General Steps in Analyzing Chemical Reactions
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Identify Reactants and Products : Determine the chemical structures and properties of the starting materials and products.
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Determine Reaction Conditions : Specify temperature, pressure, solvent, and any catalysts used.
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Understand Reaction Mechanisms : Describe the step-by-step process of how reactants convert into products, including intermediates and transition states.
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Analyze Reaction Kinetics : Study how the reaction rate changes over time and factors influencing it.
Where to Find Information on Chemical Reactions
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CAS SciFinder : A comprehensive database for chemical reactions, providing detailed reaction schemes and conditions .
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Chemical Abstracts : Offers extensive coverage of chemical literature, including reaction information .
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Patent Databases : Useful for identifying novel chemical reactions and compounds, especially in industrial applications .
Potential Challenges in Finding Specific Information
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Lack of Public Data : Some compounds may not have publicly available reaction data due to proprietary restrictions or limited research.
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Complexity of Chemical Systems : Understanding complex reaction mechanisms can be challenging without detailed experimental data.
Suggested Approach for CID 71345761
Given the absence of specific information on this compound, consider the following steps:
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Consult Chemical Databases : Use resources like CAS SciFinder or Chemical Abstracts to search for any available data.
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Patent Search : Look through patent databases for any mentions of the compound in chemical reactions.
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Reach Out to Experts : Contact researchers or companies that might have worked with similar compounds.
Since specific data on this compound is not available, creating a detailed data table or presenting research findings directly related to this compound is not feasible based on the current search results.
Example of a Data Table for General Chemical Reactions
| Reaction Component | Description | Role in Reaction |
|---|---|---|
| Reactants | Starting materials | Undergo transformation |
| Products | Resulting substances | Formed from reactants |
| Catalysts | Substances that speed up reactions | Enhance reaction rate without being consumed |
| Conditions | Temperature, pressure, solvent | Influence reaction kinetics and outcomes |
This table structure can be adapted for specific reactions once relevant data is identified.
Scientific Research Applications
CID 71345761 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or ligand for studying biological processes and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 71345761 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding these interactions can provide insights into its potential therapeutic or industrial uses.
Comparison with Similar Compounds
CID 71345761 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups. By comparing their properties, such as reactivity, stability, and biological activity, researchers can identify the distinct advantages and potential applications of this compound. Some similar compounds may include other derivatives or analogs with slight variations in their chemical structure.
Q & A
Basic Research Questions
Q. How should I formulate a research question for studying CID 71345761 that addresses a gap in current literature?
- Methodological Answer : Begin by conducting a systematic literature review to identify unresolved issues, such as incomplete mechanistic insights or conflicting data on physicochemical properties. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example:
"Does this compound exhibit pH-dependent solubility variations under physiological conditions, and how does this affect its bioavailability compared to existing data?"
Ensure specificity by narrowing the focus to measurable variables (e.g., solubility, bioavailability) and contextualize the question within prior studies .
Q. What experimental design principles are critical for initial characterization of this compound?
- Methodological Answer : Adopt a tiered approach:
Physicochemical Profiling : Use differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) to assess purity and stability.
In Vitro Assays : Design dose-response studies using cell lines relevant to the compound’s purported biological activity.
Include negative controls and triplicate measurements to ensure reproducibility. Reference protocols from peer-reviewed studies on structurally analogous compounds .
Q. How can I effectively review existing literature on this compound to avoid redundancy?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and Reaxys with search terms combining the CID number and keywords (e.g., "synthesis," "mechanism," "toxicity").
- Map contradictions in reported data (e.g., conflicting IC50 values) using comparative tables.
- Prioritize primary sources and avoid over-reliance on review articles .
Advanced Research Questions
Q. How do I resolve contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer :
- Perform meta-analyses to identify methodological differences (e.g., assay conditions, cell lines).
- Replicate key experiments under standardized conditions, documenting variables like temperature, solvent composition, and incubation time.
- Use orthogonal assays (e.g., kinetic binding vs. cellular viability) to cross-validate results .
Q. What strategies optimize the synthesis of this compound for high-yield, reproducible production?
- Methodological Answer :
- Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time).
- Characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to identify yield-limiting steps.
- Compare batch-to-batch consistency using statistical tools (e.g., ANOVA) .
Q. How should I address ethical considerations in in vivo studies involving this compound?
- Methodological Answer :
- Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample sizes.
- Predefine exclusion criteria and randomization protocols to minimize bias.
- Disclose conflicts of interest and funding sources in publications .
Methodological and Analytical Tools
Q. What statistical methods are appropriate for analyzing dose-response data for this compound?
- Methodological Answer :
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values.
- Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests.
- Report confidence intervals and effect sizes to enhance reproducibility .
Q. How do I validate computational models predicting this compound’s binding affinity?
- Methodological Answer :
- Cross-check molecular docking results with experimental binding assays (e.g., surface plasmon resonance).
- Calibrate force fields using high-resolution crystallographic data of target proteins.
- Disclose software parameters (e.g., AutoDock Vina scoring functions) to enable replication .
Data Presentation and Reproducibility
Q. What criteria should I follow when reporting spectroscopic data for this compound?
- Methodological Answer :
- Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with baseline annotations.
- Adhere to journal-specific guidelines for spectral processing (e.g., line broadening, solvent peak removal).
- Provide detailed experimental conditions (e.g., spectrometer frequency, column type) .
Q. How can I ensure reproducibility of this compound’s biological assays in collaborative research? **
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
